molecular formula C16H14FNOS B13733557 Acetamide, N-(7-fluoro-3-(methylthio)fluoren-2-yl)- CAS No. 16233-02-6

Acetamide, N-(7-fluoro-3-(methylthio)fluoren-2-yl)-

Cat. No.: B13733557
CAS No.: 16233-02-6
M. Wt: 287.4 g/mol
InChI Key: XYMJBIODTOFNGL-UHFFFAOYSA-N
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Description

Acetamide, N-[7-fluoro-3-(methylthio)-9H-fluoren-2-yl]- is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a fluoro group, a methylthio group, and a fluorenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[7-fluoro-3-(methylthio)-9H-fluoren-2-yl]- typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[7-fluoro-3-(methylthio)-9H-fluoren-2-yl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction may produce fluorenyl alcohols .

Scientific Research Applications

Acetamide, N-[7-fluoro-3-(methylthio)-9H-fluoren-2-yl]- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-[7-fluoro-3-(methylthio)-9H-fluoren-2-yl]- involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-[7-fluoro-3-(methylthio)-9H-fluoren-2-yl]- is unique due to the presence of both fluoro and methylthio groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

16233-02-6

Molecular Formula

C16H14FNOS

Molecular Weight

287.4 g/mol

IUPAC Name

N-(7-fluoro-3-methylsulfanyl-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C16H14FNOS/c1-9(19)18-15-7-11-5-10-6-12(17)3-4-13(10)14(11)8-16(15)20-2/h3-4,6-8H,5H2,1-2H3,(H,18,19)

InChI Key

XYMJBIODTOFNGL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1)CC3=C2C=CC(=C3)F)SC

Origin of Product

United States

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